molecular formula C21H14FNO3 B2564530 2-[5-(2-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid CAS No. 868213-08-5

2-[5-(2-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid

Cat. No. B2564530
CAS RN: 868213-08-5
M. Wt: 347.345
InChI Key: MBJDMCUTOQXEPR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a quinoline ring, and a carboxylic acid group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic reactions . For example, thiazolopyrimidines can be synthesized by reacting appropriate substituted aldehydes with anhydrous sodium acetate and glacial acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups . The presence of a fluorophenyl group, a furan ring, and a quinoline ring suggests that the compound could have interesting electronic properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the furan ring, the fluorophenyl group, and the carboxylic acid group . These groups could participate in a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of a fluorophenyl group could influence the compound’s polarity, solubility, and other properties .

properties

IUPAC Name

2-[5-(2-fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO3/c1-12-6-7-17-14(10-12)15(21(24)25)11-18(23-17)20-9-8-19(26-20)13-4-2-3-5-16(13)22/h2-11H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJDMCUTOQXEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid

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